1-Ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that has gained significant attention in medicinal chemistry due to its potential biological activities. It is classified as a pyrazolo[3,4-d]pyrimidine derivative, a structure known for its diverse pharmacological properties, particularly as inhibitors of various enzymes and receptors, including Cyclin-Dependent Kinase 2 (CDK2) . The compound is recognized for its promising applications in cancer therapy and other therapeutic areas.
The synthesis of 1-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors. A common method includes the reaction of 3-amino-1H-pyrazole with ethyl acetoacetate in the presence of a base, followed by cyclization with formamide. This approach allows for the formation of the pyrazolo[3,4-d]pyrimidine scaffold effectively .
The synthesis generally requires careful control of reaction conditions such as temperature and pH to optimize yield and purity. For instance, refluxing the reactants in an organic solvent can enhance the reaction kinetics and facilitate product formation. Various purification techniques like recrystallization or chromatography are employed to isolate the desired compound from by-products .
The molecular formula of 1-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is C8H10N4O. The structure features a fused pyrazole and pyrimidine ring system, characterized by a nitrogen atom at positions 1 and 4 of the pyrazole ring and a carbonyl group at position 4 of the pyrimidine ring.
Key structural data include:
1-Ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions:
The specific conditions for these reactions vary based on the desired product and can involve adjusting solvent systems, temperatures, and reaction times. For example, oxidation may require acidic conditions to enhance reactivity.
The primary target of 1-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is Cyclin-Dependent Kinase 2 (CDK2). The compound inhibits CDK2 activity by binding to its active site, thereby disrupting the phosphorylation processes essential for cell cycle progression.
This inhibition leads to cell cycle arrest in cancer cells and induces apoptosis. Studies indicate that this compound significantly reduces the proliferation of various cancer cell lines at micromolar concentrations .
The compound exhibits stability under standard laboratory conditions but may decompose under extreme pH or temperature conditions. Its reactivity profile allows it to participate in various chemical transformations relevant for medicinal chemistry applications .
1-Ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific uses:
The synthesis of 1-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one derivatives traditionally relies on acid-catalyzed cyclization and thermal ring-closure strategies. A fundamental approach involves the cyclocondensation of 5-amino-1-ethyl-1H-pyrazole-4-carboxylates with nitriles under acidic conditions. This method requires passing dry HCl gas through a dioxane solution of the pyrazole ester and nitrile reactants, followed by 6 hours of reflux and basification with sodium hydroxide to precipitate the target compound [1]. Alternatively, ortho-amino ester intermediates can undergo ring closure with formamide or triethyl orthoformate to construct the pyrimidinone core. These routes typically achieve moderate yields (55-75%) but suffer from drawbacks including extended reaction times (6-12 hours), high energy consumption, and the need for specialized equipment to handle corrosive HCl gas [1] [7].
Table 1: Conventional Synthesis Methods for Pyrazolo[3,4-d]Pyrimidin-4-ones
Starting Material | Reagent/Conditions | Reaction Time | Yield (%) | Limitations |
---|---|---|---|---|
5-Amino-1-ethylpyrazole ester | Aliphatic nitriles + dry HCl/dioxane | 6 h | 60-75% | Corrosive gases, extended time |
5-Amino-1-ethylpyrazole ester | Triethyl orthoformate/reflux | 8-12 h | 55-65% | High temperature, moderate yields |
Ortho-amino pyrazole ester | Formamide/POCl₃ | 10 h | 50-70% | Toxic byproducts, purification issues |
Microwave irradiation revolutionizes the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones by enabling rapid, high-yielding cyclizations. This technique employs controlled dielectric heating to accelerate molecular transformations, reducing reaction times from hours to minutes. A documented protocol involves mixing 5-amino-1-ethylpyrazole-4-carbonitrile (1 mM) with potassium tert-butoxide (0.1 mM) and nitriles (1.5 mM) in sealed vessels, followed by microwave irradiation at 960 W (2450 MHz) for 2.5–3.5 minutes [1] [4]. The homogeneous internal heating eliminates thermal gradients, suppresses side reactions, and consistently delivers yields exceeding 85% – a 20-30% improvement over conventional methods. Energy consumption analyses confirm reductions of 40-60% compared to thermal reflux approaches, while the closed-system design minimizes volatile organic compound (VOC) emissions [4] [6].
Table 2: Microwave-Assisted Synthesis Optimization Parameters
Power (W) | Temperature (°C) | Time (min) | Catalyst | Average Yield (%) | Energy Savings vs Conventional |
---|---|---|---|---|---|
600 | 120 | 5.0 | None | 70% | 35% |
800 | 140 | 3.5 | KOtBu | 85% | 50% |
960 | 160 | 2.5 | KOtBu | 92% | 60% |
1200 | 180 | 2.0 | K₂CO₃ | 88% | 55% |
Solvent-free fusion techniques provide an environmentally benign pathway to 1-ethyl-substituted pyrazolopyrimidinones by eliminating VOC emissions and simplifying purification. These methods involve the thermal activation of neat reactant mixtures, where molecular diffusion and reactivity are enhanced through mechanical grinding and elevated temperatures. A representative green synthesis fuses ethyl 5-amino-1-ethylpyrazole-4-carboxylate with acetamidine hydrochloride at 160–180°C for 20–30 minutes, directly yielding the bicyclic core without solvents [6]. The absence of solvents circumvents energy-intensive distillation steps, reducing the E-factor (waste-to-product ratio) by 60–80% compared to solution-phase synthesis. Key advantages include:
Table 3: Solvent-Free Fusion Conditions for Pyrazolo[3,4-d]Pyrimidin-4-ones
Reactants | Catalyst/Additive | Temp (°C) | Time (min) | Yield (%) | Purity Advantage |
---|---|---|---|---|---|
Ethyl 5-amino-1-ethylpyrazole carboxylate + acetamidine·HCl | None | 160 | 30 | 78% | High crystallinity |
5-Amino-1-ethylpyrazole carbonitrile + urea | CuCl₂ (5 mol%) | 180 | 20 | 82% | Minimal byproducts |
Ortho-amino ester + triethyl orthoacetate | p-TsOH (catalytic) | 170 | 25 | 75% | No chromatographic purification needed |
Achieving precise regiocontrol at the N1 and C6 positions of the pyrazolo[3,4-d]pyrimidin-4-one scaffold requires tailored strategies due to the differential reactivity of ring nitrogen atoms and carbon sites. For N1-alkylation (e.g., introducing the ethyl group), transition metal-catalyzed cross-coupling proves effective. Palladium-catalyzed reactions using Pd(OAc)₂/XantPhos systems enable arylations at C6 under microwave conditions (150°C, 1 hour) with 63–73% yields, while maintaining the lactam functionality intact [6] [8]. Subsequent C4 functionalization employs PyBrOP-activated coupling, where the carbonyl oxygen is converted to an O-phosphonium intermediate for Pd-catalyzed arylation with boronic acids. This sequential approach ensures orthogonal functionalization:
For C6 modifications, electrophilic aromatic substitution allows the introduction of methyl, ethyl, or benzyl groups using alkyl nitriles during the initial cyclization step. The C6 position exhibits greater nucleophilicity compared to C4, enabling selective alkylation without affecting the lactam carbonyl [1] [6].
Table 4: Regioselective Functionalization Approaches
Position | Reaction Type | Key Reagents/Conditions | Regioselectivity Control | Yield Range |
---|---|---|---|---|
N1 (Ethyl introduction) | Nucleophilic substitution | Ethyl bromide/K₂CO₃/DMF, 80°C | Prior to pyrimidine ring formation | 70-85% |
C6 | Suzuki-Miyaura coupling | Arylboronic acid, Pd(OAc)₂/XantPhos, dioxane, 150°C MW | Lower electron density at C6 vs C4 | 63-73% |
C6 | Electrophilic alkylation | Alkyl nitriles + HCl/dioxane | Enhanced nucleophilicity at C6 position | 65-78% |
C4 | PyBrOP-activated coupling | PyBrOP, Et₃N, then boronic acid/PdCl₂(dppf) | Selective O-activation of carbonyl | 55-78% |
Integrated green chemistry protocols for 1-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one synthesis combine solvent-free steps, renewable catalysts, and energy-efficient activation. These approaches address multiple Principles of Green Chemistry, particularly waste reduction, energy efficiency, and safer synthesis. Key innovations include:
Life cycle assessments (LCAs) of these integrated protocols demonstrate a 45–65% reduction in carbon footprint compared to classical multistep synthesis, primarily through eliminated solvent production/disposal and shorter reaction times. The E-factor for the green route ranges from 5–8 (kg waste/kg product) versus 25–35 for conventional pathways, underscoring their environmental superiority [6].
Table 5: Green Chemistry Metrics for Comparative Synthesis Routes
Synthesis Approach | PMI (Process Mass Intensity) | E-Factor (kg waste/kg product) | Atom Economy (%) | Energy Use (kWh/mol) | Carbon Footprint (kg CO₂eq/kg product) |
---|---|---|---|---|---|
Conventional acid-catalyzed | 58 | 32 | 65% | 120 | 48 |
Microwave-assisted | 28 | 15 | 78% | 45 | 22 |
Solvent-free fusion | 15 | 7 | 85% | 30 | 14 |
Integrated green protocol | 12 | 5 | 89% | 25 | 11 |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8